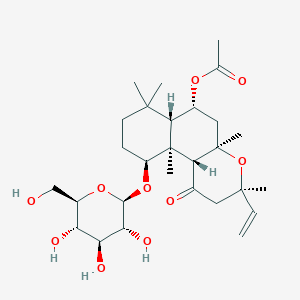![molecular formula C23H22FNO4 B1264227 N-[(2,5-dimethoxyphenyl)methyl]-2-fluoro-N-(2-phenoxyphenyl)acetamide CAS No. 1104493-11-9](/img/structure/B1264227.png)
N-[(2,5-dimethoxyphenyl)methyl]-2-fluoro-N-(2-phenoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,5-dimethoxyphenyl)methyl]-2-fluoro-N-(2-phenoxyphenyl)acetamide, also known as PBR-06, is a chemical compound with the molecular formula C23H22FNO4 and a molecular weight of 395.42 g/mol . It is a member of the acetamide class of compounds and is characterized by its achiral nature, meaning it does not have stereoisomers .
Vorbereitungsmethoden
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-2-fluoro-N-(2-phenoxyphenyl)acetamide involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable reagent to form an intermediate compound.
Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.
Acetamide formation: The final step involves the reaction of the fluorinated intermediate with an acetamide derivative to form this compound.
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
N-[(2,5-dimethoxyphenyl)methyl]-2-fluoro-N-(2-phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed from this reaction is a carboxylic acid derivative.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of an alcohol derivative.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces the fluorine atom.
Wissenschaftliche Forschungsanwendungen
N-[(2,5-dimethoxyphenyl)methyl]-2-fluoro-N-(2-phenoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-2-fluoro-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to influence neurotransmitter systems and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
N-[(2,5-dimethoxyphenyl)methyl]-2-fluoro-N-(2-phenoxyphenyl)acetamide can be compared with other similar compounds, such as:
PBR-28: Another acetamide derivative with similar biological activities but different molecular targets.
DPA-714: A compound with a similar structure but different pharmacological properties.
PK11195: A well-known ligand for the same receptor family but with distinct binding affinities and effects.
This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
1104493-11-9 |
|---|---|
Molekularformel |
C23H22FNO4 |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
N-[(2,5-dimethoxyphenyl)methyl]-2-fluoro-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C23H22FNO4/c1-27-19-12-13-21(28-2)17(14-19)16-25(23(26)15-24)20-10-6-7-11-22(20)29-18-8-4-3-5-9-18/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
NSOMTOOLHNHIJA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CN(C2=CC=CC=C2OC3=CC=CC=C3)C(=O)CF |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)CN(C2=CC=CC=C2OC3=CC=CC=C3)C(=O)CF |
Key on ui other cas no. |
1104493-11-9 |
Synonyme |
(18F)N-fluoroacetyl-N-(2,5-dimethoxybenzyl)-2-phenoxyaniline 18F-PBR06 N-fluoroacetyl-2MeOBzPhOA N-fluoroacetyl-N-(2,5-dimethoxybenzyl)-2-phenoxyaniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(15R)-13-[(2-chlorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264146.png)


![[(2R)-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1264149.png)








![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264165.png)

